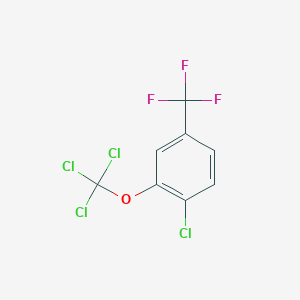

1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

1-chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl4F3O/c9-5-2-1-4(7(13,14)15)3-6(5)16-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMWIPYKIBOOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl4F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene, also known by its CAS number 1417567-01-1, is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article reviews its biological activity, focusing on toxicity, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8Cl4F3O

- Molecular Weight : 319.83 g/mol

- Physical State : Liquid at room temperature

Toxicological Effects

Research indicates that this compound exhibits significant toxicological effects, particularly in mammalian models. Key findings include:

- Reproductive Toxicity : Inhalation exposure to high doses has been linked to adverse reproductive effects. Studies have shown stimulation indices (SI) indicating weak sensitization potential, with an effective concentration (EC3) of 31.8% for lymphocyte proliferation .

- Repeat Dose Toxicity : In a study involving repeated oral exposure in rodents, the chemical showed minimal to mild hepatotoxic effects at high doses. The no-observed-adverse-effect-level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects .

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of multiple halogen substituents which enhance its lipophilicity and potential for interaction with biological membranes. The trifluoromethyl group is known to influence the compound's reactivity and biological properties.

Study 1: In Vivo Toxicity Assessment

A comprehensive study assessed the toxicity of the compound in B6C3F1 mice through oral gavage at varying doses (0, 10, 50, 400, or 1000 mg/kg). The results indicated:

- Clinical signs included behavioral changes such as burrowing and face rubbing.

- Histopathological examination revealed hepatocellular hypertrophy at higher doses .

Study 2: Sensitization Potential

An LLNA (Local Lymph Node Assay) was conducted to evaluate sensitization potential. Female BALB/c mice were treated with different concentrations:

- SI values were recorded as 2.6 for 50%, 5.3 for 75%, and 5.3 for 100% concentrations.

- The EC3 value was established at 53.1%, confirming weak sensitization potential .

Comparative Toxicity Profile

| Endpoint | Observed Effect | NOAEL/EC3 Value |

|---|---|---|

| Reproductive Toxicity | Adverse effects at high inhalation doses | EC3: 31.8% |

| Repeat Dose Oral Toxicity | Mild hepatotoxicity | NOAEL: 50 mg/kg |

| Dermal Exposure | Increased vacuolization in adrenal cortex | NOAEL: 125 ppm |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Electronic and Reactivity Comparisons

- Trichloromethoxy vs. Trifluoromethoxy Groups : The trichloromethoxy group (-O-CCl₃) in the target compound is more electron-withdrawing than the trifluoromethoxy group (-OCF₃) found in analogs like 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene . This difference impacts reactivity in nucleophilic aromatic substitution (NAS) or catalytic coupling reactions.

- Halogen Position Effects : Moving the chlorine substituent from position 1 (as in the target compound) to position 2 or 3 (e.g., 1-chloro-3-(trifluoromethyl)benzene) alters steric hindrance and regioselectivity in further derivatization .

- Nitro vs. Alkoxy Substituents : The nitro group in 1-chloro-2-nitro-4-(trifluoromethoxy)benzene increases electrophilicity, making it more reactive toward reduction or amination compared to alkoxy-substituted analogs .

Research Findings and Data Analysis

Physicochemical Properties

- Boiling Points : 1-Chloro-2-(trifluoromethyl)benzene (CAS 152.2°C) has a lower boiling point than bulkier analogs due to reduced molecular weight and symmetry .

- Synthetic Yields : The synthesis of 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene achieves a 50% ¹⁹F NMR yield under optimized conditions, reflecting challenges in introducing multiple electron-withdrawing groups .

Spectroscopic Characterization

- ¹⁹F NMR Shifts : Fluorine-rich compounds exhibit distinct signals; for example, -OCF₃ groups resonate at δ -58.79 ppm, while -CF₃ groups appear at δ -63.39 ppm .

- Mass Spectrometry : Analogs such as 1-(2-(4-(trifluoromethyl)phenyl)vinyl)-4-(trifluoromethyl)benzene show molecular ion peaks at m/z 148.1 [M]⁺, confirming their structural integrity .

Métodos De Preparación

Chlorination and Halogen Exchange Reactions

The synthesis often begins with chlorination of trifluoromethyl-substituted benzene derivatives, followed by fluorination and substitution steps to introduce the trichloromethoxy and chloro groups.

Chlorination of Trifluoromethylbenzene Derivatives :

Chlorination is typically carried out using chlorine gas in the presence of catalysts such as aluminium chloride or antimony pentachloride. For example, trifluoromethylbenzene is chlorinated using aluminium chloride and acetyl chloride, yielding various chlorofluoromethylbenzene derivatives after fractional distillation.Autoclave Reactions with Hydrogen Fluoride (HF) :

Fluorination and halogen exchange reactions are conducted in autoclaves under elevated pressures (up to 25 bars) and temperatures ranging from 80°C to 140°C. For instance, 4-trichloromethyl-benzotrichloride is reacted with anhydrous HF at 100°C under nitrogen pressure, evolving hydrogen chloride continuously, which is vented to maintain pressure.Catalyst Use and Reaction Times :

Antimony pentachloride catalyzes chlorination and fluorination reactions effectively. Reaction times vary from 45 minutes to several hours, with temperatures maintained between 60°C and 140°C depending on the step.

Specific Preparation of 1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene

This compound is obtained as part of a mixture of halogenated trifluoromethylbenzene derivatives, isolated by fractional distillation and chromatographic methods.

Starting Materials :

Key starting materials include 4-trichloromethyl-benzotrichloride and hydrogen fluoride or 1,3-bis-(difluorochloromethyl)-benzene with antimony pentachloride catalyst.-

- Reactants are combined in an autoclave equipped with a reflux condenser and pressure valve.

- The mixture is cooled to -10°C initially, then heated to 80-100°C under nitrogen pressure of 2 bars, with pressure rising to 25 bars during reaction.

- Hydrogen chloride formed is continuously released to maintain pressure.

- Reaction times range from 1.5 to 2.5 hours depending on the specific halogen exchange step.

Isolation and Purification :

After reaction completion, the mixture is cooled, pressure released, and washed with dilute hydrochloric acid and water to remove impurities and catalyst residues. The organic phase is dried and subjected to fractional distillation to isolate the target compound.

Reaction Product Composition and Yields

Gas chromatography analyses reveal complex product mixtures with varying proportions of related halogenated benzene derivatives.

| Compound | Approximate Yield (%) | Boiling Point (°C) | Refractive Index (n20D) |

|---|---|---|---|

| 1-(trifluoromethyl)-3-(trichloromethyl)-benzene | 30 – 63.5 | 87 – 94 | 1.4885 |

| 1,3-bis-(trichloromethyl)-benzene | 4.1 – 26.9 | Not specified | Not specified |

| 1-(dichlorofluoromethyl)-3-(trichloromethyl)-benzene | 0.8 – 6.9 | Not specified | Not specified |

| 1-(chlorodifluoromethyl)-3-(trichloromethyl)-benzene | 1.9 – 17.0 | Not specified | Not specified |

| 1-(trifluoromethyl)-3-(dichlorofluoromethyl)-benzene | 5.1 – 6.0 | Not specified | Not specified |

| 1-(trifluoromethyl)-3-(chlorodifluoromethyl)-benzene | 7.7 – 9.2 | Not specified | Not specified |

| 1,3-bis-(trifluoromethyl)-benzene | 1.0 – 26.2 | Not specified | Not specified |

Note: The target compound this compound corresponds closely to 1-(trifluoromethyl)-3-(trichloromethyl)-benzene in positional isomerism and is isolated in yields up to 63.5% under optimized conditions.

Alternative Preparation via Chlorination and Fluorination of Benzaldehyde Derivatives

Another method involves chlorination of benzaldehyde or mixtures with parylene, followed by fluorination with anhydrous hydrogen fluoride to introduce trifluoromethoxy groups.

Chlorination Step :

Chlorine gas is introduced into benzaldehyde under UV illumination and radical initiators at 90-100°C. Chlorine flow rates of 15-20 LPH are maintained for several hours until reaction completion.Fluorination Step :

The chlorinated intermediate is treated with anhydrous HF at 80°C for 4-6 hours in a stainless steel autoclave under pressures up to 30-35 kg/cm². Hydrochloric acid is produced as a by-product and vented during the process.Isolation :

The crude trifluoromethoxy benzene is purified by atmospheric pressure distillation to isolate the pure compound.

This method is relevant for preparing trifluoromethoxy-substituted benzene derivatives, which can be further functionalized to obtain the target compound.

Summary Table of Key Preparation Parameters

Q & A

Q. What are the established synthetic routes for 1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene, and how can reaction yields be optimized?

- Methodological Answer : A common synthesis involves halogenation and methoxylation steps. For example, 1-chloro-4-(trifluoromethyl)benzene can undergo electrophilic substitution using trichloromethoxy reagents under controlled conditions. Key parameters include:

- Catalyst : Lewis acids (e.g., FeCl₃) to activate the aromatic ring.

- Solvent : Polar aprotic solvents like acetonitrile or DMSO to stabilize intermediates.

- Temperature : 60–80°C to balance reaction rate and side-product formation.

Yield optimization requires monitoring via <sup>19</sup>F NMR (e.g., δ = -58.79 ppm for CF₃ groups) to identify incomplete conversions. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Table 1 : Representative Reaction Conditions

| Starting Material | Reagent | Solvent | Yield |

|---|---|---|---|

| 1-Chloro-4-(trifluoromethyl)benzene | Cl₃COCH₃ | Acetonitrile | 50% |

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : <sup>19</sup>F NMR detects trifluoromethyl (-63.39 ppm) and trichloromethoxy groups (-58.79 ppm). <sup>13</sup>C NMR confirms aromatic substitution patterns.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₈H₃Cl₄F₃O, MW 314.4 g/mol).

- X-ray Crystallography : Resolves steric effects from bulky substituents, though crystallization challenges may arise due to halogenated groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies often stem from neglected solvent effects or electronic interactions in simulations. To address this:

- Solvent Modeling : Use explicit solvent models (e.g., TIP4P water) in MD simulations to account for solvation effects.

- DFT Adjustments : Incorporate dispersion corrections (e.g., D3-BJ) to better model van der Waals interactions between trichloromethoxy and trifluoromethyl groups.

- Validation : Compare computed vs. experimental IR/Raman spectra for vibrational mode alignment .

Q. What strategies improve the compound’s stability in biological assays, given its hydrolytic sensitivity?

- Methodological Answer : The trichloromethoxy group is prone to hydrolysis. Stabilization methods include:

- Prodrug Design : Replace the labile group with a protected analog (e.g., tert-butyl carbonate) that cleaves in vivo.

- Formulation : Encapsulate in liposomes or cyclodextrins to shield from aqueous environments.

- Kinetic Studies : Use HPLC-MS to track degradation pathways under physiological pH (e.g., t₁/₂ at pH 7.4) .

Methodological Challenges

Q. How do electronic effects of substituents influence regioselectivity in further functionalization?

- Methodological Answer : The electron-withdrawing trifluoromethyl and trichloromethoxy groups deactivate the aromatic ring, directing electrophiles to the less hindered positions (meta to Cl). To test this:

- Competitive Reactions : Compare nitration (HNO₃/H₂SO₄) outcomes with/without directing groups.

- Hammett Analysis : Calculate σ values to predict substituent effects on reaction rates.

Table 2 : Substituent Effects on Nitration Regioselectivity

| Substituent | Position | Relative Rate |

|---|---|---|

| -Cl | Ortho | 0.03 |

| -OCH₃ | Para | 0.12 |

| -CF₃ | Meta | 0.08 |

Data Interpretation

Q. What are the limitations of using <sup>19</sup>F NMR for quantifying reaction intermediates?

- Methodological Answer : While <sup>19</sup>F NMR is highly sensitive, overlapping signals (e.g., -CF₃ vs. -OCH₃) can complicate integration. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.